4-Hydroxy Alprazolam-d3 Methanoate
Descripción
Propiedades
Fórmula molecular |
C₁₈H₁₄D₃ClN₄O₂ |
|---|---|
Peso molecular |
359.82 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Isotopic Variants
4-Hydroxy Alprazolam Methanoate (Non-Deuterated)
- Molecular Formula : C₁₈H₁₇ClN₄O₂
- Molecular Weight : 356.81 g/mol
- Key Difference : Lacks deuterium atoms, making it unsuitable as an internal standard in isotope dilution assays.
- Application : Used as a reference metabolite in qualitative analyses.
Hydroxyalprazolam-D5
- Molecular Formula : C₁₇H₈D₅ClN₄O
- Molecular Weight : ~329.79 g/mol (base structure + 5D)
- Key Difference : Contains five deuterium atoms, providing a larger mass shift (+5 Da) than the D3 variant. This enhances resolution in high-resolution MS but may increase synthesis complexity.
- Application : Quantification of alprazolam in complex biological matrices .
alpha-Hydroxyalprazolam
- Molecular Formula : C₁₇H₁₃ClN₄O
- Molecular Weight : 324.77 g/mol
- Key Difference : The hydroxyl group is at the alpha-position (C3) instead of C4, altering metabolic pathways and receptor binding kinetics.
- Application : Study of alprazolam metabolism and isomer-specific activity .
Isotope-Labeled Metabolites of Other Drugs
Salicylic Acid β-D-O-Glucuronide-d4
- Molecular Formula : C₁₃H₁₀D₄O₉
- Molecular Weight : 324.27 g/mol
- Key Difference : Deuterated glucuronide conjugate of salicylic acid (aspirin metabolite). Highlights the broader use of deuterium labeling in tracking Phase II metabolism.
Hydroxy Terbinafine
- Molecular Formula: C₂₁H₂₅NO
- Molecular Weight : 307.43 g/mol
- Key Difference: Non-deuterated metabolite of terbinafine, underscoring the specificity of alprazolam derivatives for benzodiazepine research.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling | Primary Application |
|---|---|---|---|---|
| 4-Hydroxy Alprazolam-d3 Methanoate | C₁₈H₁₄D₃ClN₄O₂ | 359.45 | D3 | LC-MS internal standard for alprazolam |
| 4-Hydroxy Alprazolam Methanoate | C₁₈H₁₇ClN₄O₂ | 356.81 | None | Metabolite reference standard |
| Hydroxyalprazolam-D5 | C₁₇H₈D₅ClN₄O | 329.79 | D5 | High-resolution MS quantification |
| alpha-Hydroxyalprazolam | C₁₇H₁₃ClN₄O | 324.77 | None | Metabolic pathway studies |
| Salicylic Acid β-D-O-Glucuronide-d4 | C₁₃H₁₀D₄O₉ | 324.27 | D4 | Aspirin metabolite tracking |
Métodos De Preparación
Deuterium Incorporation via Alkylation
Deuterated methyl groups are introduced using deuterated alkylating agents such as iodomethane-d3 (CD₃I). The reaction proceeds via nucleophilic substitution, where the nitrogen atom at position 1 of the triazolo ring attacks the electrophilic carbon of CD₃I. Key conditions include:
-
Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the nitrogen.
Characterization of Alprazolam-d3
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 325.1 ([M+H]⁺), with a characteristic +3 Da shift compared to non-deuterated alprazolam.
-
Nuclear Magnetic Resonance (NMR) : Absence of the proton signal at δ 2.45 ppm (singlet for CH₃) and replacement with a deuterated carbon signal in ¹³C NMR.
Introduction of the 4-Acetoxy Protecting Group
To facilitate regioselective hydroxylation, the 4-position of alprazolam-d3 is protected as an acetoxy derivative. This step prevents undesired side reactions during subsequent oxidation.
Acetylation Reaction
Analytical Data for 4-Acetoxy Alprazolam-d3
-
High-Performance Liquid Chromatography (HPLC) : Retention time of 8.2 min (C18 column, acetonitrile/water 60:40).
-
Infrared Spectroscopy (IR) : C=O stretch at 1745 cm⁻¹ (acetate).
Hydrolysis to 4-Hydroxy Alprazolam-d3
The acetoxy group is hydrolyzed under basic conditions to yield the 4-hydroxy derivative. This step is critical for generating the pharmacologically active metabolite analog.
Alkaline Hydrolysis
Metabolic Pathway Validation
Enzymatic studies using recombinant CYP3A isoforms (e.g., CYP3A4, CYP3A5) confirm that 4-hydroxylation is the dominant metabolic pathway for alprazolam-d3, mirroring the metabolism of non-deuterated alprazolam.
Methanoate Ester Formation
The final step involves esterification of the 4-hydroxy group with a deuterated methanoate moiety, enhancing the compound’s stability and chromatographic properties.
Esterification with Deuterated Methanol
-
Reagents : Deuterated methanol (CD₃OD) and thionyl chloride (SOCl₂) as a catalyst.
-
Conditions : Reflux at 65°C for 4 hours under anhydrous conditions.
Structural Confirmation
-
MS/MS Fragmentation : m/z 361.8 ([M+H]⁺), with fragments at m/z 343.7 (loss of H₂O) and m/z 308.1 (loss of CD₃).
-
X-ray Diffraction : Confirms the planar structure of the triazolo ring and ester geometry.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the preparation methods:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Deuterium Alkylation | CD₃I, K₂CO₃, DMF, 50°C, 24h | 75–80 | >98% |
| Acetylation | Ac₂O, PTSA, DCM, 40°C, 6h | 85–90 | >99% |
| Hydrolysis | NaOH, THF/EtOH, rt, 15min | 70–75 | >97% |
| Esterification | CD₃OD, SOCl₂, 65°C, 4h | 80–85 | >98% |
Challenges and Optimizations
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4-Hydroxy Alprazolam-d3 Methanoate in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for isotope-labeled metabolites. Deuterated standards (e.g., 4-Hydroxy Alprazolam-d3 Methanoate) improve accuracy by correcting for matrix effects and ionization variability. Calibration curves should span the expected concentration range, with validation parameters (precision, accuracy, LOD, LOQ) adhering to FDA/EMA guidelines .
- Key Considerations : Use stable isotope dilution to minimize interference from endogenous metabolites. Optimize chromatographic separation to resolve structural analogs like 4-Hydroxy Atorvastatin Acyl-β-D-glucuronide, which may co-elute in complex matrices .
Q. How can researchers confirm the structural integrity of 4-Hydroxy Alprazolam-d3 Methanoate reference standards?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, compare deuterium incorporation at specific positions (e.g., methyl groups) against non-deuterated analogs (e.g., 4-Hydroxy Alprazolam Methanoate, C17H13ClN4O). HRMS should confirm the molecular ion ([M+H]+ at m/z 328.78) and isotopic purity (>98% deuterium) .
- Key Considerations : Monitor for impurities such as Alprazolam Aminomethyl Ketone Hydrochloride (CAS 69505-70-0), a common synthetic byproduct .
Advanced Research Questions
Q. What strategies optimize the synthesis of deuterated metabolites like 4-Hydroxy Alprazolam-d3 Methanoate?
- Methodology : Use catalytic deuteration under controlled conditions (e.g., Pd/C in D2O) to label specific positions. For example, refluxing Alprazolam with deuterated methanol (CD3OD) in the presence of glacial acetic acid introduces deuterium at the methanoate group. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization .
- Key Considerations : Address competing pathways, such as hydrolysis of the triazole ring under acidic conditions, by adjusting reaction pH and temperature. Characterize intermediates (e.g., 3-Amino-6-chloro-2-methyl-4-phenylquinazolin-4-ol) to confirm regioselectivity .
Q. How do metabolic pathways differ between 4-Hydroxy Alprazolam-d3 Methanoate and its non-deuterated counterpart in vivo?
- Methodology : Conduct comparative pharmacokinetic studies in model organisms (e.g., rodents) using LC-MS/MS. Track deuterium retention in plasma and tissues to assess isotopic effects on metabolism. For example, deuterium at the methanoate group may slow CYP3A4-mediated oxidation, altering clearance rates .
- Key Considerations : Validate metabolic stability using microsomal assays. Monitor for unexpected metabolites, such as 7-Chloro-1-methyl-5-phenyl-triazoloquinolin-4-amine (CAS 448950-89-8), which may arise from deuterium-induced steric hindrance .
Q. What are the challenges in impurity profiling of 4-Hydroxy Alprazolam-d3 Methanoate during scale-up?
- Methodology : Implement orthogonal techniques like ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) to quantify non-UV-active impurities. For example, detect residual solvents (e.g., methyl hep carbonate) or degradation products (e.g., Triphenylphosphine Oxide, CAS 791-28-6) .
- Key Considerations : Establish acceptance criteria for process-related impurities (e.g., ≤0.15% for Alprazolam Aminomethyl Ketone Hydrochloride) based on ICH Q3A/B guidelines. Use spiking studies to correlate impurity levels with bioactivity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported physicochemical properties of 4-Hydroxy Alprazolam-d3 Methanoate?
- Case Study : reports a boiling point of 559.2±60.0°C for the non-deuterated form (4-Hydroxy Alprazolam Methanoate), while deuterated analogs often exhibit slight deviations due to isotopic mass. Re-measure properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres. Compare results with computational models (e.g., COSMO-RS) to validate experimental data .
- Resolution : Attribute discrepancies to differences in sample purity or measurement techniques. Cross-reference with independent datasets (e.g., ChemSpider ID for structural analogs) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
